molecular formula C6H14ClNO4 B13841969 (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride

Cat. No.: B13841969
M. Wt: 200.62 g/mol
InChI Key: ZJIHMALTJRDNQI-WDCQLXQTSA-N
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Description

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of multiple hydroxyl groups, making it a valuable molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include azinane derivatives and hydroxymethyl precursors.

    Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired stereochemistry. This includes the use of specific catalysts, solvents, and temperature conditions.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis with optimized reaction conditions to maximize yield and efficiency. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5S)-2-(hydroxymethyl)azinane-3,4,5-triol
  • (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
  • (2R,3S,4R,5S)-2-(hydroxymethyl)pyrrolidine-3,4,5-triol

Uniqueness

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride is unique due to its specific stereochemistry and the presence of the (115N) isotope, which can be used for isotopic labeling studies. This makes it a valuable tool for research in various fields, including chemistry and biology.

Properties

Molecular Formula

C6H14ClNO4

Molecular Weight

200.62 g/mol

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1/i7+1;

InChI Key

ZJIHMALTJRDNQI-WDCQLXQTSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H]([15NH]1)CO)O)O)O.Cl

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl

Origin of Product

United States

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